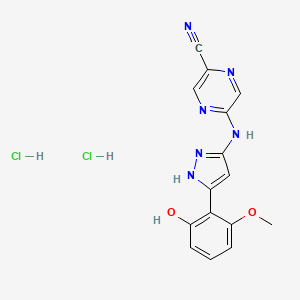

5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride

Description

This compound is a dihydrochloride salt featuring a pyrazole core linked to a pyrazine carbonitrile moiety. The pyrazole ring is substituted with a 2-hydroxy-6-methoxyphenyl group, while the pyrazine carbonitrile contributes to its planar, aromatic structure. The dihydrochloride salt enhances solubility, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name |

5-[[5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2.2ClH/c1-23-12-4-2-3-11(22)15(12)10-5-13(21-20-10)19-14-8-17-9(6-16)7-18-14;;/h2-5,7-8,22H,1H3,(H2,18,19,20,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKLCRCTCGPXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC(=NN2)NC3=NC=C(N=C3)C#N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C₁₄H₁₅Cl₂N₅O

- Molecular Weight : 381.22 g/mol

- CAS Number : 1234015-70-3

This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives. For instance, compounds structurally similar to our target have shown efficacy against various viruses:

- Influenza Virus : Some pyrazole derivatives demonstrated significant inhibition of influenza A and B viruses with EC50 values ranging from 5 to 28 μM, indicating their potential as antiviral agents .

- HIV-1 : A related compound exhibited potent anti-HIV activity with an EC50 of 3.98 μM and a therapeutic index exceeding 105.25, suggesting a strong selectivity against HIV-infected cells .

Anticancer Activity

The compound's structural features suggest it may also act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways:

- CDK Inhibition : In related studies, certain pyrazole derivatives inhibited cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. One such compound showed an IC50 of 160 nM against CDK5, indicating promising anticancer activity .

The biological mechanisms through which these compounds exert their effects often involve:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, they prevent phosphorylation processes essential for cell proliferation.

- Interference with Viral Replication : Antiviral compounds may disrupt viral entry or replication within host cells.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study focused on synthesizing new pyrazole derivatives, researchers evaluated their cytotoxicity against various cancer cell lines. The most potent compound from this series was identified as a lead for further development, demonstrating significant inhibition against multiple kinases involved in tumor growth .

Study 2: Antiviral Efficacy Against Influenza

A comprehensive evaluation of similar pyrazole derivatives revealed notable activity against the influenza virus in vitro. The study reported an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, indicating that these compounds could be developed into effective antiviral therapies .

Data Table

Comparison with Similar Compounds

Structural and Functional Differences

Target Compound

- Structure : Pyrazole-pyrazine carbonitrile core with 2-hydroxy-6-methoxyphenyl and dihydrochloride salt.

- Key Features :

- Hydroxy and methoxy groups enhance hydrogen bonding and metabolic stability.

- Dihydrochloride salt improves aqueous solubility.

- Activity : Likely CHK1 inhibition (inferred from prexasertib analogs) .

Prexasertib Methanesulfonate

- Structure : Similar pyrazole-pyrazine core but with a methanesulfonate group instead of dihydrochloride.

- Key Features :

- Sulfonate group enhances solubility and bioavailability.

- Activity : Well-characterized CHK1 inhibitor used in cancer research .

6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s)

- Structure: Dihydropyrano ring fused with pyrazole, substituted with chlorophenyl and methoxyphenyl groups.

- Key Features: Rigid dihydropyrano ring may reduce conformational flexibility.

- Activity: Not explicitly stated, but pyranopyrazole derivatives often exhibit antimicrobial or anticancer activity .

Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile)

- Structure: Pyran ring with dicarbonitrile and amino-hydroxy pyrazole substituents.

- Synthesis: One-pot reflux with malononitrile .

Pharmacological Activity Comparison

Key Insights :

- The target compound’s pyrazine carbonitrile and dihydrochloride salt differentiate it from neutrally charged analogs like fipronil, which has a sulfinyl group for pesticidal activity .

- Pyrazoline derivatives with benzothiazole groups () show diverse activities (antitumor, antidepressant), underscoring how ring systems dictate biological targets .

Key Insights :

- The target compound’s dihydrochloride salt likely lowers its melting point compared to neutral analogs like 3s, facilitating formulation .

- One-pot syntheses (e.g., ) improve efficiency but may limit structural complexity compared to the target compound’s likely multi-step synthesis.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The dihydrochloride salt of the target compound offers superior aqueous solubility versus neutral pyrazoles (e.g., 3s) or sulfonates (prexasertib) .

- Metabolic Stability : The 2-hydroxy-6-methoxyphenyl group may slow oxidative metabolism compared to compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) .

- Bioavailability: Pyrazine’s planar structure may enhance blood-brain barrier penetration compared to bulkier dihydropyrano derivatives () .

Q & A

Q. Basic (Characterization Focus)

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (mean C–C bond precision: ±0.003 Å) .

- NMR Spectroscopy :

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

How can computational methods predict biological targets and binding affinities?

Q. Advanced (Computational Biology)

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key parameters:

- MD Simulations : GROMACS or AMBER for stability analysis (20–50 ns trajectories) to assess binding mode robustness .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced (Data Analysis)

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 values) to identify outliers .

- In Silico Validation : Cross-check experimental results with SwissADME or ADMETLab2.0 predictions for bioavailability and toxicity .

- Dose-Response Curves : Re-test disputed activities under standardized conditions (e.g., fixed cell lines, pH 7.4 buffer) .

How can AI optimize reaction pathways for this compound?

Q. Advanced (Reaction Engineering)

- Reaction Path Search : Combine quantum chemical calculations (e.g., DFT) with Monte Carlo tree search (MCTS) to explore feasible pathways .

- Real-Time Optimization : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to adjust temperature, solvent ratios, or catalyst loading dynamically .

What are key considerations in designing pharmacokinetic studies?

Q. Basic (Pharmacokinetics)

- Lipophilicity : Measure logP via shake-flask method or predict via SwissADME (target range: 2–5 for blood-brain barrier penetration) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Solubility : Perform phase-solubility studies in PBS (pH 6.8–7.4) or simulated gastric fluid .

How do substituents on the pyrazine and phenyl rings affect reactivity and bioactivity?

Q. Advanced (Structure-Activity Relationship)

- Electron-Withdrawing Groups (e.g., -CN on pyrazine): Enhance electrophilicity, improving kinase inhibition .

- Methoxy/Hydroxy Groups (on phenyl): Increase hydrogen-bonding potential with targets like DNA topoisomerases .

- Steric Effects : Bulky substituents (e.g., -CF3) may reduce binding pocket accessibility .

What methodologies validate the compound's mechanism of action?

Q. Advanced (Biological Validation)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.